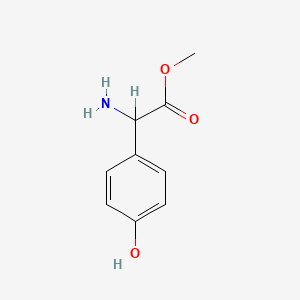

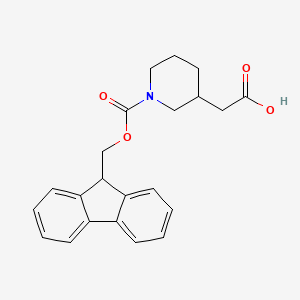

4-Octoxybenzoyl hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydrazine is a clear, colorless liquid with an ammonia-like odor. It’s highly reactive and easily catches fire . Hydrazine is a hydrazine derivative vasodilator used alone or as adjunct therapy in the treatment of hypertension and only as adjunct therapy in the treatment of heart failure .

Synthesis Analysis

Hydrazine can be synthesized by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular and crystal structures of a benzoylhydrazine bearing an ether group, 4-[(4-methylbenzyl)oxy]benzohydrazide, and of the corresponding N0-[(thiophen-2-yl)methylidene]- derivative are described . The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions .Chemical Reactions Analysis

Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis

Hydrazine has a molecular weight of 32.0452 g/mol, a density of 1.021 g/cm3, a boiling point of 114 °C, and a melting point of 2 °C .Wissenschaftliche Forschungsanwendungen

Sensor Technology

One notable application is in sensor technology. For instance, a study on a 4-nitrobenzohydrazide derivative demonstrated its capability to form stable gels in certain organic solvents, exhibiting a layered structure. This material acted as a colorimetric sensor for fluoride ions, showcasing a color change from colorless to red upon fluoride ion detection, attributed to an extended conjugated system formation. This indicates the potential of hydrazide derivatives in developing sensitive and selective sensors for environmental and analytical applications (Bai et al., 2014).

Antimicrobial and Antitumor Applications

Hydrazide derivatives have been explored for their antimicrobial and antitumor activities. A research study synthesized new benzoxazole derivatives with hydrazide components, demonstrating specific antibacterial effects. This suggests the potential of hydrazide derivatives in designing new antimicrobial agents with specific target profiles (Alheety, 2019). Furthermore, another study synthesized hydrazone derivatives from 4-allyloxybenzoyl hydrazine, showing significant antioxidative and antimutagenic activities, indicating their potential in cancer prevention and treatment strategies (Giziroğlu et al., 2015).

Material Science

In material science, hydrazide-based compounds have been utilized to synthesize novel materials with potential applications in liquid crystals and gels. For example, dihydrazide derivatives exhibiting stable smectic phases and gelation abilities were synthesized, demonstrating the influence of intermolecular hydrogen bonding and microphase segregation in stabilizing such phases. This highlights the utility of hydrazide derivatives in creating new materials with specific optical and structural properties for applications in displays and other advanced materials technologies (Pang et al., 2005).

Electrochemistry

Hydrazide derivatives have also found applications in electrochemistry. A study involving the electrocrystallization of Ag nanoparticles on functionalized carbon nanotube surfaces demonstrated the electrocatalytic properties of such composites for hydrazine oxidation, suggesting their potential use in fuel cells and sensors (Gao et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

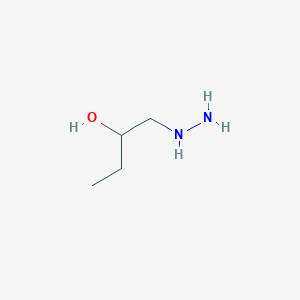

4-octoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(18)17-16/h8-11H,2-7,12,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWPLVSLXJSGMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401532 |

Source

|

| Record name | 4-octoxybenzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octoxybenzoyl hydrazine | |

CAS RN |

55510-49-1 |

Source

|

| Record name | 4-octoxybenzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)